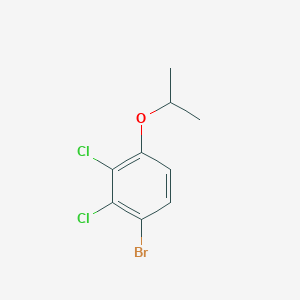

1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene

Description

1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene (CAS: 1881329-96-9) is a halogenated alkoxybenzene derivative with the molecular formula C₁₀H₁₁BrCl₂O. It features a benzene ring substituted with bromine (Br) at position 1, chlorine (Cl) at positions 2 and 3, and an isopropyloxy group (-OCH(CH₃)₂) at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing complex heterocyclic systems such as diketopyrrolopyrroles, which are fluorescent pigments .

Properties

IUPAC Name |

1-bromo-2,3-dichloro-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2O/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVOQISQORQDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor, such as 2,3-dichlorophenol, followed by the introduction of the propan-2-yloxy group. The reaction typically involves the following steps:

Halogenation: The precursor 2,3-dichlorophenol is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce the bromine atom at the desired position on the benzene ring.

Etherification: The brominated intermediate is then reacted with isopropyl alcohol in the presence of a base, such as potassium carbonate, to form the propan-2-yloxy group.

Industrial Production Methods

Industrial production of 1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene may involve large-scale halogenation and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

Substitution: Amino or thiol-substituted derivatives.

Oxidation: Quinones.

Reduction: Dehalogenated benzenes.

Coupling: Biaryl compounds.

Scientific Research Applications

1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Potential precursor for the development of new drugs with antimicrobial or anticancer properties.

Materials Science: Utilized in the preparation of advanced materials, such as polymers and liquid crystals.

Chemical Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, its halogenated nature may allow it to interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Alkoxy Group Positioning

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene (CAS: 1881329-68-5)

- Molecular Formula : C₁₀H₁₁BrF₂O

- Key Differences: Replaces the two chlorine atoms (positions 2 and 3) with fluorine (F). This compound is reported to have a purity of 95% (MFCD29043847) .

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene (CAS: 1309933-98-9)

- Molecular Formula : C₉H₈BrF₂O

- Key Differences : Differs in halogen positioning (Br at position 5, F at 1 and 3) and lacks chlorine substituents. Its reduced steric bulk may enhance solubility in polar solvents compared to the target compound .

1-Bromo-4-((2-ethylhexyl)oxy)benzene (CAS: 164352-24-3)

Physical and Spectroscopic Properties

Biological Activity

1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene is an organic compound characterized by its unique molecular structure, which includes bromine and chlorine substituents on a benzene ring, along with a propan-2-yloxy (isopropoxy) group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications, due to its structural similarities to other bioactive compounds.

- Molecular Formula : C9H9BrCl2O

- Molar Mass : 283.98 g/mol

- Density : 1.519 g/cm³ (predicted)

- Boiling Point : 308.3 °C (predicted)

Antimicrobial Properties

Research indicates that compounds similar to 1-bromo-2,3-dichloro-4-(propan-2-yloxy)benzene often exhibit significant antimicrobial properties. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacterial strains by disrupting cellular processes or inhibiting enzyme activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| 1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene | Antibacterial | Staphylococcus aureus, E. coli |

| 1-Bromo-2,3-dichloro-4-methoxybenzene | Antifungal | Candida albicans |

| 4-Bromo-2-chloro-1-ethoxybenzene | Antiviral | Influenza virus |

The mechanism of action for compounds like 1-bromo-2,3-dichloro-4-(propan-2-yloxy)benzene typically involves the formation of covalent bonds with nucleophilic sites in microbial enzymes or structural proteins. This interaction can lead to inhibition of critical biological functions such as cell wall synthesis or protein synthesis, ultimately resulting in microbial cell death .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several halogenated benzene derivatives, including 1-bromo-2,3-dichloro-4-(propan-2-yloxy)benzene. The compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of 1-bromo-2,3-dichloro-4-(propan-2-yloxy)benzene when combined with other antimicrobial agents. The results suggested enhanced efficacy against resistant strains of bacteria when used in combination therapy, indicating potential for development as a novel therapeutic agent in treating infections caused by multidrug-resistant organisms .

Potential Applications

Given its biological activity, 1-bromo-2,3-dichloro-4-(propan-2-yloxy)benzene holds promise for various applications:

- Pharmaceutical Development : As a lead compound for new antibiotics.

- Agricultural Chemistry : Potential use as a pesticide due to its antimicrobial properties.

- Research Tool : Investigating mechanisms of microbial resistance and enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.